IDO1 Inhibitory Activity: 7-Bromo-1H-indol-5-ol Derivative vs. 5-Hydroxyindole Analog
Derivatives of 7-bromo-1H-indol-5-ol demonstrate potent inhibition of the immunomodulatory enzyme IDO1. In a direct comparison using a cellular assay, a derivative of 7-bromo-1H-indol-5-ol exhibited an IC50 of 13 nM against mouse IDO1 in P815 cells [1]. In contrast, a structurally related analog derived from 5-hydroxyindole (lacking the 7-bromo substitution) showed no significant IDO1 inhibition under comparable conditions, highlighting the critical role of the 7-bromo group for target engagement [1]. This difference underscores the compound's utility as a privileged scaffold for IDO1 inhibitor development.
| Evidence Dimension | Mouse IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (7-bromo-1H-indol-5-ol derivative) |
| Comparator Or Baseline | No significant inhibition (5-hydroxyindole analog) |
| Quantified Difference | Undefined (>100-fold difference based on 13 nM vs. >1000 nM detection limit) |
| Conditions | Mouse IDO1 transfected in P815 cells, reduction in L-Kyn level measured after 16 hrs by HPLC analysis |
Why This Matters
This data demonstrates that the 7-bromo-5-hydroxyindole core is not a generic indole but a specific pharmacophore required for potent IDO1 inhibition, directly impacting lead optimization strategies in immuno-oncology research.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994). View Source
